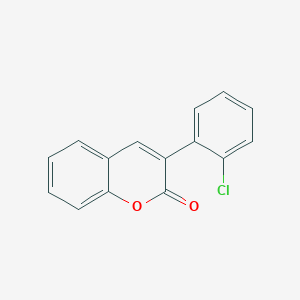

3-(2-Chlorophenyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

- Multicomponent Synthesis : A one-pot, three-component synthesis of chromen-2-one derivatives, closely related to 3-(2-Chlorophenyl)chromen-2-one, has been achieved using dimethylformamide as a solvent. This method highlights the compound's utility in facile and efficient synthetic chemistry (Raj Kumar Ramagiri & R. R. Vedula, 2014).

- Structural Analysis : The structure of 2-(4-Chlorophenyl)chromen-4-one, a compound structurally similar to 3-(2-Chlorophenyl)chromen-2-one, has been determined, emphasizing the importance of such compounds in crystallography and molecular analysis (Shailja Singh et al., 2011).

- Catalysis in Organic Synthesis : Polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been used in the Michael addition for synthesizing Warfarin and its analogs, where 4-hydroxy-3-(1-(4-chlorophenyl)-3-oxobutyl)-2H-chromen-2-one, a relative of 3-(2-Chlorophenyl)chromen-2-one, is a key intermediate (Matteo Alonzi et al., 2014).

Crystallographic and Spectroscopic Studies

- Crystal Structure Determination : Research has been conducted on the crystal structure of chromen-2-one derivatives, providing insight into their molecular geometry, which is crucial for understanding the chemical and physical properties of such compounds (I. Manolov et al., 2012).

- Fluorescence Studies : The synthesis of 3-(2-Hetarylethenyl)chromen-2-ones and their spectral and photochemical properties, including fluorescence patterns, have been explored. This research is significant for applications in photophysics and photochemistry (A. Y. Bochkov et al., 2008).

Potential Pharmacological Applications

- Antimicrobial Activity : Compounds such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile have shown promising antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds like 3-(2-Chlorophenyl)chromen-2-one (R. M. Okasha et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Chlorophenyl)chromen-2-one may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It is known that similar compounds can interfere with various biological processes, such as estrogen synthesis, cell cycle progression, and cytochrome p450 1 inhibition . Therefore, it is plausible that 3-(2-Chlorophenyl)chromen-2-one may also interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2-Chlorophenyl)chromen-2-one may also influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to exhibit significant cytotoxic effects . This suggests that 3-(2-Chlorophenyl)chromen-2-one may also have potent effects at the molecular and cellular levels.

properties

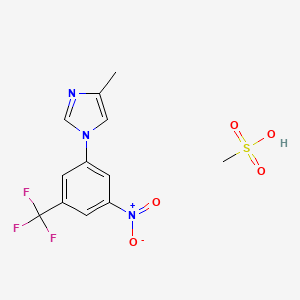

IUPAC Name |

3-(2-chlorophenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJRAGZSWYBHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)

![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)